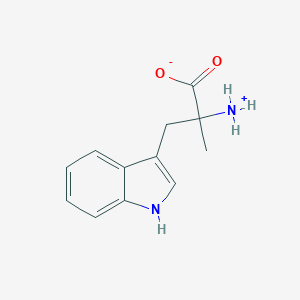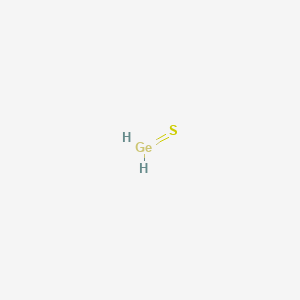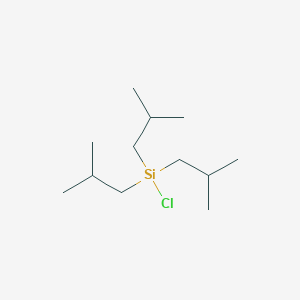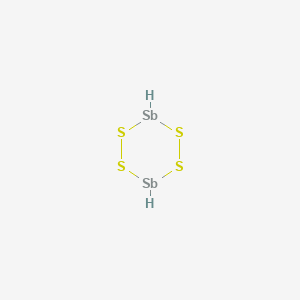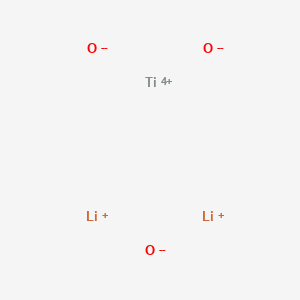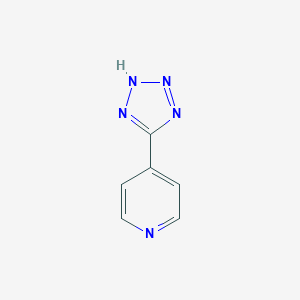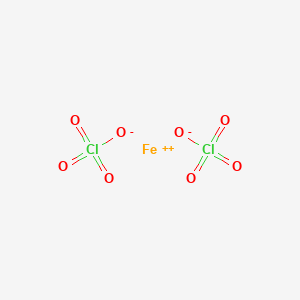![molecular formula C18H20O2 B076794 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 14341-93-6](/img/structure/B76794.png)
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science. 4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol also vary depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol in lab experiments include its potential use in various fields, its ability to undergo a reversible photochromic reaction, and its insecticidal properties. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol include further research into its potential use in medicine, agriculture, and material science. In medicine, research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, research could focus on its potential use as an alternative to traditional insecticides. In material science, research could focus on its potential use in the development of photochromic materials for use in various applications.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The diene used in this reaction is usually 1,3-cyclohexadiene, while the dienophile is typically maleic anhydride. The resulting product is then subjected to various chemical reactions, including hydroboration-oxidation, to produce 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, this compound has been studied for its potential use as a photochromic material, which can change color when exposed to light.
Propiedades
Número CAS |
14341-93-6 |
|---|---|
Nombre del producto |
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2 |
Clave InChI |
ZRCRBSRSGFWJBJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
Sinónimos |
10,11-Dihydro-5-(3-hydroxypropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



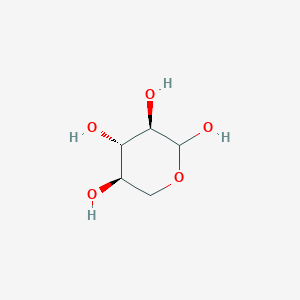
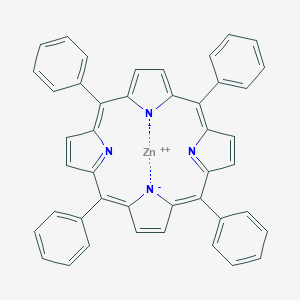
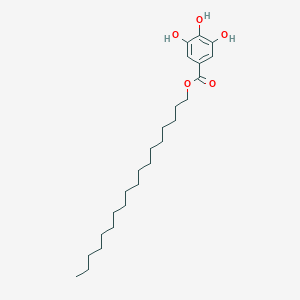
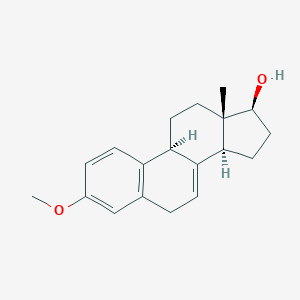
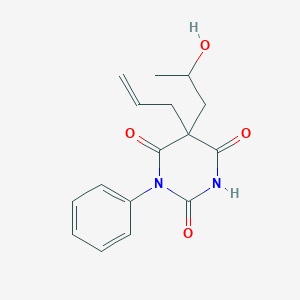
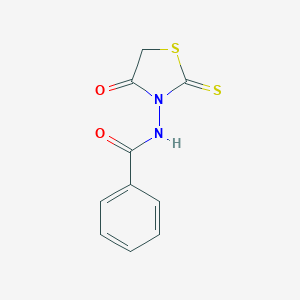
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
